molecular formula C10H12 B074645 [(Z)-but-1-enyl]benzene CAS No. 1560-09-4

[(Z)-but-1-enyl]benzene

Cat. No.: B074645
CAS No.: 1560-09-4
M. Wt: 132.2 g/mol
InChI Key: MPMBRWOOISTHJV-CLTKARDFSA-N
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Description

[(Z)-but-1-enyl]benzene is a substituted aromatic compound featuring a benzene ring attached to a but-1-enyl group in the Z-configuration. The Z stereochemistry denotes that the higher-priority substituents on the double bond (the benzene ring and the adjacent alkyl chain) are on the same side. This structural arrangement significantly influences its physical, chemical, and chromatographic properties compared to its E-isomer and other analogs.

Synthesis of Z-isomers like this compound often involves catalytic hydrogenation or isomer-specific separation techniques. For instance, describes the hydrogenation of Z/E isomer mixtures over 10% Pd/C under mild conditions (1 atm H₂, 1–13 h), followed by flash chromatography for purification . Such methods highlight the compound’s sensitivity to reaction conditions, particularly light exposure, which may induce isomerization or degradation.

Properties

CAS No.

1560-09-4

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

IUPAC Name

[(Z)-but-1-enyl]benzene

InChI

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3-

InChI Key

MPMBRWOOISTHJV-CLTKARDFSA-N

SMILES

CCC=CC1=CC=CC=C1

Isomeric SMILES

CC/C=C\C1=CC=CC=C1

Canonical SMILES

CCC=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize [(Z)-but-1-enyl]benzene involves the reaction of phenylmagnesium bromide with 1-bromo-1-butene under controlled conditions. This reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether.

    Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with benzaldehyde to form this compound. This reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard or Wittig reactions, optimized for yield and purity. The choice of method depends on factors like cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [(Z)-but-1-enyl]benzene can undergo oxidation reactions to form phenylbutanone or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield phenylbutane. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring. Halogenation using bromine or chlorination can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

    Oxidation: Phenylbutanone.

    Reduction: Phenylbutane.

    Substitution: Brominated or chlorinated derivatives of this compound.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [(Z)-but-1-enyl]benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Polymer Production: It is used in the production of specialty polymers and resins, contributing to materials with unique properties.

Mechanism of Action

The mechanism of action of [(Z)-but-1-enyl]benzene in chemical reactions involves the interaction of its double bond and phenyl group with various reagents. The double bond can participate in addition reactions, while the phenyl group can undergo electrophilic substitution. The specific pathways depend on the nature of the reagents and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Comparison: Z vs. E Isomers

The Z and E isomers of but-1-enylbenzene derivatives exhibit distinct behaviors due to steric and electronic differences:

Property [(Z)-but-1-enyl]benzene [(E)-but-1-enyl]benzene
Retention Time (HPLC) 5.3 min (mobile phase: CH₃CN/H₂O) 7.2 min (mobile phase: CH₃CN/H₂O)
Stability Less thermodynamically stable More stable due to reduced steric strain
Synthesis Requires careful isomer separation Often dominates in equilibrium

The longer retention time of the E-isomer (7.2 min vs. 5.3 min for Z) suggests stronger interaction with the C-18 HPLC column, likely due to differences in polarity or spatial arrangement .

Functionalized Derivatives

Complex analogs, such as 4-[1,2-bis-(4-hydroxy-phenyl)-but-1-enyl]-benzoic acid (10Z) and its E-isomer (10E), demonstrate how substituents alter properties:

Compound Key Feature Impact on Properties
10Z Two 4-hydroxy-phenyl groups Increased polarity, reduced mobility in nonpolar solvents
11Z N-(2-bromo-ethyl)-benzamide group Enhanced reactivity for alkylation or nucleophilic substitution

These derivatives underscore the role of functional groups in modulating solubility and reactivity. For example, the hydroxy groups in 10Z improve hydrogen-bonding capacity, while the bromo-ethyl moiety in 11Z facilitates further synthetic modifications .

Comparison with Other Benzene Derivatives

This compound differs markedly from simpler aromatic compounds:

Compound Functional Group Key Difference
Benzaldehyde Aldehyde (-CHO) Higher reactivity in oxidation reactions
Benzeneethanol Hydroxyethyl (-CH₂OH) Greater hydrophilicity
Benzidine Biphenyl-4,4'-diamine Carcinogenic, used in dye synthesis

Data Tables

Table 1: CAS Numbers of Related Compounds

Compound Name CAS Number Source
[(Z)-1-methyl-1-propenyl]benzene 767-99-7
[(E)-1-methyl-1-propenyl]benzene 768-00-3
Benzaldehyde 100-52-7

Table 2: HPLC Conditions for Isomer Separation ()

Parameter Value
Column Kromasil 100-5 C-18 (25×10 mm)
Mobile Phase CH₃CN/H₂O (3:1)
Flow Rate 1.5 mL/min
Detection UV (λ = 300 nm)

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